

Methoxydimethylphenylsilane: A Comprehensive Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: *Silane, methoxydimethylphenyl-*

Cat. No.: B7907832

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This guide provides an in-depth exploration of methoxydimethylphenylsilane, a versatile organosilicon compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer practical insights into its synthesis, reactivity, and application, with a focus on the underlying chemical principles that govern its utility in complex molecular synthesis.

Core Identifiers and Physicochemical Properties

Methoxydimethylphenylsilane is a key reagent in synthetic chemistry, valued for its specific reactivity and stability. Accurate identification is paramount for regulatory compliance and reproducible experimentation.

The compound is primarily identified by its CAS number: 17881-88-8.^[1] A comprehensive list of its identifiers is provided below for unambiguous characterization.

Table 1: Identifiers for Methoxydimethylphenylsilane

Identifier Type	Value	Source
CAS Number	17881-88-8	ChemIDplus, ECHA, etc. [1]
IUPAC Name	methoxy-dimethyl-phenylsilane	PubChem [1]
Molecular Formula	C ₉ H ₁₄ OSi	PubChem [1]
InChI	InChI=1S/C9H14OSi/c1-10-11(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3	PubChem [1]
InChIKey	REQXNMOSXYEQLM-UHFFFAOYSA-N	PubChem [1]
SMILES	CO--INVALID-LINK-- (C)C1=CC=CC=C1	PubChem [1]
EC Number	681-033-3	ECHA [1]
Synonyms	Dimethylphenylmethoxysilane, (Methoxydimethylsilyl)benzene , Phenyl dimethyl methoxysilane	PubChem, ChemBK [1] [2]

The physical and chemical properties of methoxydimethylphenylsilane dictate its handling, reaction conditions, and purification methods. It is a colorless liquid, sensitive to moisture due to the reactivity of the methoxy-silicon bond.

Table 2: Physicochemical Properties of Methoxydimethylphenylsilane

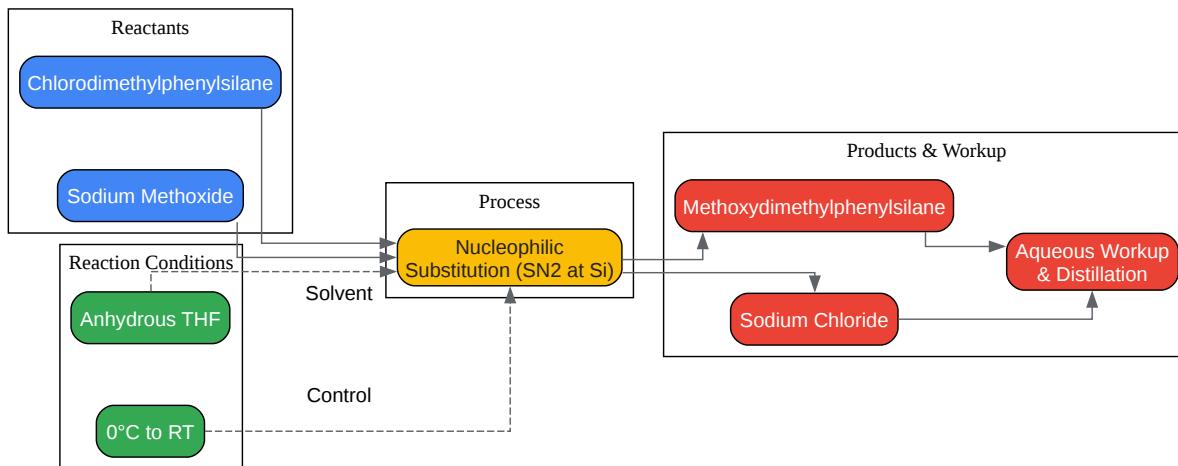
Property	Value	Source
Molecular Weight	166.29 g/mol	PubChem[1]
Boiling Point	82 °C at 28 mmHg	ChemBK[2]
Density	0.91 g/cm ³	ChemBK[2]
Flash Point	82 °C at 28 mmHg	ChemicalBook[3]
Refractive Index	1.4850 to 1.4890	ChemBK[2]
Sensitivity	Moisture Sensitive	ChemBK[2]

Synthesis and Mechanistic Considerations

The most common and direct laboratory-scale synthesis of methoxydimethylphenylsilane involves the nucleophilic substitution of chlorodimethylphenylsilane with a methoxide source, typically sodium methoxide. This reaction is a straightforward and high-yielding procedure.

Causality of Experimental Choices:

- Starting Material: Chlorodimethylphenylsilane is the logical precursor due to the high lability of the silicon-chlorine bond, which is readily displaced by nucleophiles.
- Reagent: Sodium methoxide provides a potent, unhindered methoxide nucleophile. Its use necessitates an anhydrous solvent to prevent competitive hydrolysis of the starting material and product.
- Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are ideal. They are unreactive towards the reagents and readily dissolve the organosilane starting material.
- Temperature: The reaction is typically performed at low to ambient temperatures to control the exothermicity and minimize potential side reactions.

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Caption: Workflow for the synthesis of methoxydimethylphenylsilane.

Experimental Protocol: Synthesis of Methoxydimethylphenylsilane

This protocol is a self-validating system, adapted from established procedures for nucleophilic substitution at silicon. Each step includes checks to ensure the reaction is proceeding as expected.

- Preparation (Inert Atmosphere):
 - Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

- Charge the flask with sodium methoxide (1.1 equivalents) and anhydrous THF. Begin stirring to form a slurry.
- Rationale: An inert, anhydrous environment is critical to prevent hydrolysis of the chlorosilane and the methoxide salt.
- Reaction:
 - Dissolve chlorodimethylphenylsilane (1.0 equivalent) in anhydrous THF in the dropping funnel.
 - Cool the reaction flask to 0 °C using an ice bath.
 - Add the chlorodimethylphenylsilane solution dropwise to the stirred sodium methoxide slurry over 30-60 minutes.
 - Self-Validation: A mild exotherm and the formation of a white precipitate (NaCl) indicate the reaction is proceeding.
- Completion and Quenching:
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
 - Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting chlorosilane is consumed.
 - Once complete, cautiously quench the reaction by adding it to a separatory funnel containing cold, saturated aqueous ammonium chloride solution.
 - Rationale: The aqueous quench dissolves the NaCl byproduct and neutralizes any unreacted sodium methoxide.
- Workup and Purification:
 - Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

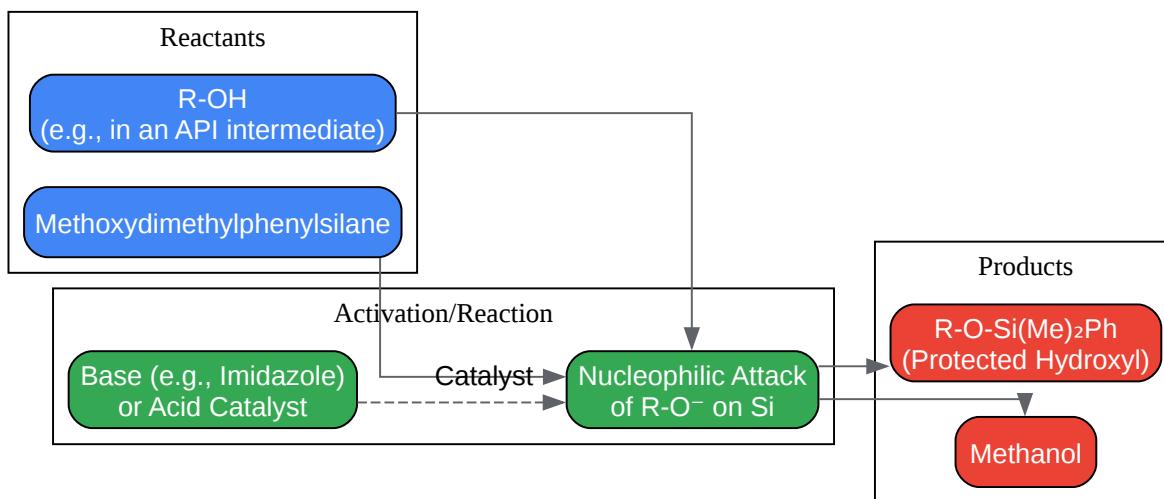
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the organic phase using a rotary evaporator.
- Purify the crude product by vacuum distillation to yield pure methoxydimethylphenylsilane.
- Self-Validation:** The final product should be a clear, colorless liquid with a boiling point consistent with the literature value. Purity should be confirmed by GC-MS and NMR.

Reactivity and Applications in Drug Development

The utility of methoxydimethylphenylsilane in advanced synthesis, particularly in pharmaceutical development, stems from its role as a precursor to a robust silyl ether protecting group.

Mechanism of Action: Hydroxyl Protection

The primary application is the protection of hydroxyl groups in alcohols and phenols.^{[3][4][5]} The dimethylphenylsilyl (DMPS) group offers a unique stability profile compared to other common silyl ethers.



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Caption: General mechanism for hydroxyl protection using methoxydimethylphenylsilane.

The reaction involves the activation of the alcohol by a base (like imidazole) to form an alkoxide, which then attacks the silicon atom, displacing the methoxy group. The phenyl group on the silicon atom provides steric bulk and electronic effects that influence the stability of the resulting silyl ether, making it more robust than a simple trimethylsilyl (TMS) ether but often more readily cleaved than a tert-butyldimethylsilyl (TBDMS) ether. This tunable stability is crucial in multi-step syntheses of active pharmaceutical ingredients (APIs), where selective protection and deprotection are required.[3]

Field-Proven Insights for Drug Development:

In the synthesis of complex molecules, such as natural products or APIs, multiple hydroxyl groups with different reactivities are often present.[6][7] The choice of a dimethylphenylsilyl protecting group allows chemists to:

- **Mask Reactivity:** Prevent an alcohol from participating in undesired reactions (e.g., oxidation, acylation) while other parts of the molecule are being modified.[5]
- **Enhance Solubility:** Increase the lipophilicity of a polar intermediate, improving its solubility in organic solvents used in subsequent reaction steps.
- **Enable Specific Transformations:** The steric bulk of the DMPS group can direct the stereochemical outcome of nearby reactions.
- **Orthogonal Deprotection:** The DMPS group can often be removed under conditions that do not affect other protecting groups (e.g., benzyl ethers, esters), a key strategy in convergent synthesis.

While specific, publicly available examples of methoxydimethylphenylsilane in the synthesis of a marketed drug are proprietary, its utility is analogous to other phenyl-substituted silyl chlorides used extensively in process chemistry for API manufacturing.[3] Its role is to provide a stable, yet readily cleavable, protecting group for hydroxyl functionalities during the construction of complex molecular architectures.

Analytical and Quality Control Protocols

Rigorous analytical characterization is essential to confirm the identity and purity of methoxydimethylphenylsilane before its use in sensitive synthetic applications.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary method for assessing purity and identifying volatile impurities.

- Sample Preparation:
 - Prepare a stock solution of ~1 mg/mL in a volatile organic solvent like dichloromethane or hexane.[\[8\]](#)
 - Create a dilute sample for injection, typically around 10 µg/mL, to avoid column overloading.[\[8\]](#)
 - Ensure the sample is free of particulates by filtration if necessary.
- Instrumentation and Conditions:
 - GC Column: A non-polar column (e.g., DB-5ms, HP-5MS) is suitable for this analyte.
 - Injector: Split/splitless injector, typically at 250 °C. A 1 µL injection volume is standard.
 - Oven Program: Start at a low temperature (e.g., 60 °C) and ramp at 10-20 °C/min to a final temperature of ~280 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).
 - MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-300.
- Data Analysis:
 - The retention time of the main peak should be consistent.

- The mass spectrum should show a characteristic fragmentation pattern, with prominent ions corresponding to the loss of a methyl group (M-15) and a methoxy group (M-31). The molecular ion peak (M⁺) may be of low intensity.

Protocol 2: Quantitative NMR (qNMR) for Purity Assay

qNMR is a powerful technique for determining the absolute purity of a sample without the need for a specific reference standard of the analyte itself.

- Sample Preparation:

- Accurately weigh a known amount of methoxydimethylphenylsilane into an NMR tube.
- Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into the same NMR tube. The standard must have peaks that do not overlap with the analyte peaks.
- Add a known volume of a deuterated solvent (e.g., CDCl₃) and ensure complete dissolution.

- NMR Acquisition Parameters:

- Spectrometer: A high-field NMR (e.g., 400 MHz or higher) is recommended.
- Pulse Sequence: A standard 1D proton experiment.
- Relaxation Delay (d1): This is the most critical parameter. It must be at least 5 times the longest T1 relaxation time of both the analyte and the standard to ensure full relaxation and accurate integration.
- Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[6]

- Data Processing and Calculation:

- Apply appropriate phasing and baseline correction to the spectrum.

- Integrate a well-resolved, non-overlapping peak for the analyte (e.g., the methoxy protons or the silicon-methyl protons) and a peak for the internal standard.
- The purity of the analyte is calculated using the following formula:

Purity (%) = $(I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{std}} / I_{\text{std}}) * (MW_{\text{analyte}} / W_{\text{analyte}}) * (W_{\text{std}} / MW_{\text{std}}) * P_{\text{std}}$

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- W = Weight
- P_{std} = Purity of the standard

Safety, Handling, and Disposal

Methoxydimethylphenylsilane is a flammable liquid and an irritant. Proper handling is essential to ensure laboratory safety.

Table 3: GHS Hazard Information

Hazard Statement	Code	Description
Flammable Liquid	H226	Flammable liquid and vapor
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation

Source: Multiple Safety Data Sheets[1][2]

Handling and Storage Protocol:

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[1][2] Use non-sparking tools and explosion-proof equipment.[1][2]
- Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] The compound is moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2] Keep away from heat, sparks, and open flames.[2]
- Spill Management: In case of a spill, remove all sources of ignition.[1] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[1]

Disposal:

- Waste material is considered hazardous.
- Disposal must be carried out by a licensed chemical waste disposal company in accordance with local, state, and federal regulations.[1][2]
- Do not discharge into drains or the environment.[1]

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